molecular formula C21H21FN4O2S B3532710 N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3532710
M. Wt: 412.5 g/mol
InChI Key: YRXUIHOKSDGBCG-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl group and at position 5 with a 4-fluorophenyl group. The triazole’s position 3 is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-3-13-26-20(15-5-7-16(22)8-6-15)24-25-21(26)29-14-19(27)23-17-9-11-18(12-10-17)28-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXUIHOKSDGBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 352685-92-8) is a novel compound with potential biological activities. This article aims to explore its biological activity based on existing research and data, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C24H21FN4O2S, with a molecular weight of approximately 448.51 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Triazole derivatives have been noted for their antiviral properties. Research indicates that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways .
  • Anticancer Properties : Compounds containing triazole structures have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
  • Enzyme Inhibition : The presence of the ethoxy and fluorophenyl groups may enhance the compound's ability to interact with specific enzymes, potentially modulating their activity and affecting cellular processes .

Antiviral Activity

Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to this compound. For instance:

CompoundVirus TargetedIC50 (μM)CC50 (μM)
3adHSV-150600
9aaFCoVVariesVaries

These results suggest that the compound may possess significant antiviral potential against various viral strains .

Anticancer Activity

In vitro studies have evaluated the anticancer effects of triazole derivatives:

CompoundCell LineIC50 (μM)Mechanism
8HeLa15Apoptosis induction
10MCF720Cell cycle arrest

The data indicates that similar compounds can effectively inhibit cancer cell proliferation through apoptosis and cell cycle modulation .

Case Studies

Case Study 1: Antiviral Efficacy
A study investigated the antiviral effects of various triazole derivatives against HSV and other viruses. The findings demonstrated that certain structural modifications enhanced antiviral activity significantly.

Case Study 2: Antitumor Activity
Another research project focused on the synthesis and evaluation of triazole-containing compounds for their anticancer properties. The results indicated that compounds with specific substituents exhibited potent cytotoxicity against breast cancer cells.

Comparative Analysis

When compared to other similar compounds, this compound shows unique properties due to its specific functional groups:

Compound NameAntiviral ActivityAnticancer Activity
N-(4-methoxyphenyl)...ModerateLow
N-(3-chlorophenyl)...LowModerate
N-(4-fluorophenyl)...HighHigh

This table illustrates how variations in chemical structure can significantly influence biological activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial activity. Triazole derivatives have been shown to possess antifungal properties, making this compound a candidate for further exploration in antifungal drug development .

Anticancer Potential

Triazole-containing compounds have demonstrated anticancer activity in various studies. The specific structural features of this compound may enhance its efficacy against certain cancer cell lines. For instance, research into similar triazole derivatives has indicated their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Drug Development

Given its unique structure, this compound may serve as a lead compound in drug discovery processes targeting specific diseases. The presence of the triazole ring is crucial for developing new pharmaceuticals due to its role in enhancing biological activity and modulating pharmacokinetic properties.

Case Studies

  • Antifungal Activity : A study on triazole derivatives reported that compounds with similar structural motifs inhibited the growth of various fungal strains, suggesting a potential application of this compound in treating fungal infections .
  • Anticancer Research : In vitro studies have shown that triazole derivatives can selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy treatments .

Comparison with Similar Compounds

Key Substituent Effects :

  • Prop-2-en-1-yl group : The allyl substitution at position 4 of the triazole may enhance metabolic stability or modulate receptor binding. Similar allyl-containing triazoles in (e.g., N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) demonstrated anti-HIV activity, suggesting this group’s role in bioactivity .
  • 4-Fluorophenyl group : Fluorine’s electron-withdrawing properties improve membrane permeability and binding affinity. In , fluorinated triazole derivatives exhibited superior anti-exudative activity (72–79% inhibition) compared to diclofenac sodium .
  • 4-Ethoxyphenyl acetamide : The ethoxy group may enhance solubility and bioavailability. Analogous ethoxy-substituted compounds in and showed structural stability, as indicated by melting points >200°C .

Comparison Table: Selected Analogs

Compound Name Substituents (Triazole Positions 4, 5) Biological Activity Key Data/Findings Reference
Target Compound 4: Prop-2-en-1-yl; 5: 4-Fluorophenyl Hypothesized anti-inflammatory/antimicrobial Structural data inferred from analogs; predicted melting point ~230–250°C
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1-3.21) 4: Variable; 5: Furan-2-yl Anti-exudative 72–79% inhibition at 10 mg/kg vs. diclofenac (8 mg/kg)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-triazol-3-yl}sulfanyl)acetamide (KA1-KA15) 4: Aryl carbamoyl; 5: Pyridin-4-yl Antimicrobial, antioxidant, anti-inflammatory MIC: 12.5–50 µg/mL (bacteria); IC₅₀: 45–85% (H₂O₂ scavenging)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4: Cyclohexylmethyl; 5: Unsubstituted Anti-HIV IC₅₀: 2.3 µM (HIV-1 inhibition); crystallographic stability (R factor: 0.038)

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions: (1) formation of the triazole core via cyclization of thiosemicarbazides, (2) alkylation with prop-2-en-1-yl groups, and (3) coupling with the ethoxyphenyl acetamide moiety. Solvents like ethanol or DMF are used under reflux, with reaction times optimized for yield (e.g., 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Purity (>95%) is confirmed using HPLC and spectroscopic techniques (¹H/¹³C NMR, IR) to verify functional groups and absence of byproducts .

Basic: How should researchers characterize its structural integrity post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm), fluorophenyl (δ 7.3–7.6 ppm), and triazole protons (δ 8.1–8.3 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~435 g/mol).
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of calculated values.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Basic: What are the primary biological screening assays for this compound?

Initial screening includes:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., ATPase activity).
  • Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility profiling : Use shake-flask method in PBS/DMSO to guide formulation .

Advanced: How can conflicting spectral data or solubility results be resolved?

Contradictions in solubility (e.g., organic vs. aqueous media) or spectral peaks may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • DSC/TGA : Identify polymorphs via melting point and thermal stability analysis.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic regions.
  • Lyophilization : Remove solvent traces for accurate solubility measurements .

Advanced: What computational methods predict its binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., COX-2) using PDB structures. Focus on hydrogen bonds between the triazole sulfanyl group and catalytic residues.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity using descriptors like logP and polar surface area .

Advanced: How does the propenyl group influence reactivity in derivatization?

The prop-2-en-1-yl moiety enables click chemistry (e.g., thiol-ene reactions) or epoxidation for functionalization. Key steps:

  • Thiol-ene coupling : React with cysteine-containing peptides under UV light for prodrug designs.
  • Epoxidation : Treat with m-CPBA to generate an epoxide for nucleophilic attack by amines/thiols. Monitor via TLC and ¹H NMR (disappearance of allylic protons at δ 5.2–5.8 ppm) .

Advanced: What strategies optimize bioavailability given its low aqueous solubility?

  • Nanoparticle encapsulation : Use PLGA or liposomes (size <200 nm via dynamic light scattering).
  • Salt formation : React with HCl or sodium citrate to improve dissolution.
  • Prodrug synthesis : Conjugate with PEG or glucose to enhance hydrophilicity .

Advanced: How can structure-activity relationships (SAR) guide analog design?

SAR studies should compare:

  • Triazole substituents : Replace fluorophenyl with pyridinyl (electron-withdrawing) to enhance target affinity.
  • Sulfanyl vs. sulfonyl : Test oxidative stability and hydrogen-bonding capacity.
  • Ethoxy group positioning : Synthesize ortho/meta isomers to assess steric effects on binding.
    Data from these analogs are analyzed using ANOVA to identify statistically significant trends .

Advanced: What crystallographic challenges arise during X-ray analysis?

Challenges include:

  • Disorder in propenyl groups : Refine using PART instructions in SHELXL.
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG 4000.
  • Twinned crystals : Apply TWIN/BASF commands for data correction. Validate with R₁/Rw > 0.05 .

Advanced: How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, 24 hours. Quantify degradation via HPLC.
  • Light/oxidation stability : Expose to UV (254 nm) or H₂O₂, monitoring by TLC.
  • Metabolite identification : Use LC-MS/MS to detect hepatic microsome metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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